N,N-Dimethyl-N',N'-diprop-2-en-1-ylurea
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Overview
Description
NSC 512104 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several biochemical processes and has been studied for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 512104 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of NSC 512104 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
NSC 512104 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 512104 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from the reactions of NSC 512104 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
NSC 512104 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: NSC 512104 is investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of NSC 512104 involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
NSC 512104 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chemical reagents or therapeutic agents with comparable structures or functions. The comparison can focus on aspects such as:
Chemical Structure: Differences in the molecular structure that may influence the compound’s reactivity and interactions.
Biological Activity: Variations in the biological effects and therapeutic potential of the compounds.
Applications: Differences in the specific applications and uses of the compounds in research and industry.
Conclusion
NSC 512104 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Properties
CAS No. |
16667-21-3 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1,1-dimethyl-3,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C9H16N2O/c1-5-7-11(8-6-2)9(12)10(3)4/h5-6H,1-2,7-8H2,3-4H3 |
InChI Key |
WDVHTXQJOMEADJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
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